1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a methoxymethyl group, a methyl group, and a sulfonyl fluoride group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 4-methyl-1H-pyrazole-5-sulfonyl chloride with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Sulfonamide or Sulfonothioate Derivatives: Formed from nucleophilic substitution.
Carboxylic Acid: Formed from oxidation of the methyl group.
Sulfonyl Hydride: Formed from reduction of the sulfonyl fluoride group.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to their inhibition. This interaction is often facilitated by the formation of a stable transition state complex, which mimics the natural substrate of the enzyme .
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide analogs. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .
Eigenschaften
Molekularformel |
C6H9FN2O3S |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(methoxymethyl)-4-methylpyrazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H9FN2O3S/c1-5-3-8-9(4-12-2)6(5)13(7,10)11/h3H,4H2,1-2H3 |
InChI-Schlüssel |
RHVBEOUUUXNHHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)COC)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.